1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Overview
Description
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile is a synthetic compound known for its potential as a selective antagonist of the androgen receptor. This compound is significant in scientific research due to its potential for investigating androgen receptor signaling pathways and developing novel therapeutic strategies for diseases like prostate cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-bromopropylamine.
Formation of Intermediate: The initial step involves the reaction of 2-methoxyphenol with 3-bromopropylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with indole-3-carbonitrile under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonitrile group.
Substitution: Substituted derivatives at the indole nitrogen or carbonitrile group.
Scientific Research Applications
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigates androgen receptor signaling pathways.
Medicine: Potential therapeutic agent for diseases like prostate cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by selectively binding to the androgen receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by the androgen receptor, which is crucial in the development and progression of diseases like prostate cancer. The molecular targets include the androgen receptor itself, and the pathways involved are those related to androgen signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde
- 2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile is unique due to its high selectivity and potency as an androgen receptor antagonist. This selectivity makes it a valuable tool in scientific research for studying androgen receptor signaling and developing targeted therapies.
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]indole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-18-9-4-5-10-19(18)23-12-6-11-21-14-15(13-20)16-7-2-3-8-17(16)21/h2-5,7-10,14H,6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIOEQPMQCGHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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